8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyrazole ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Formation of the bicyclic structure: The final step involves the cyclization of the intermediate compound to form the azabicyclo[3.2.1]octane structure. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The benzoyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Benzoyl-substituted bicyclic compounds: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a pyrazole ring and a bicyclic structure, which may confer distinct biological activities and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)25-19-8-4-15(5-9-19)20(24)23-16-6-7-17(23)13-18(12-16)22-11-3-10-21-22/h3-5,8-11,14,16-18H,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTWQICUCWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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